methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011398-06-3) is a heterocyclic compound with the molecular formula C₁₈H₁₆FN₃O₂ and a molecular weight of 325.343 g/mol . Its IUPAC name highlights key structural features: a pyrazolo[3,4-b]pyridine core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 6, and a methyl ester at position 3. This compound is also referred to as AGN-PC-04Y5XX in some databases .
Properties
Molecular Formula |
C15H12FN3O2 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
methyl 1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H12FN3O2/c1-9-7-12(15(20)21-2)13-8-17-19(14(13)18-9)11-5-3-10(16)4-6-11/h3-8H,1-2H3 |
InChI Key |
MXNFXANERBZOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Key Reactive Sites and Functional Groups
The compound’s reactivity arises from:
-
Ester group (–COOCH₃): Susceptible to hydrolysis, transesterification, and nucleophilic attack.
-
Fluorophenyl ring (C₆H₄F): Electrophilic aromatic substitution (EAS) at the para position relative to fluorine.
-
Pyrazolo[3,4-b]pyridine core : Aromatic electrophilic substitution and coordination with metal catalysts.
-
Methyl group (–CH₃): Potential for oxidation or functionalization via radical intermediates.
Ester Hydrolysis
Reagents/Conditions :
-
Aqueous NaOH (2M) at 80°C for 6 hours
-
HCl (1M) for acid-catalyzed hydrolysis
Product :
1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Yield : 85–92% (base), 78% (acid)
Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the electrophilic carbonyl carbon.
Fluorine Displacement via Nucleophilic Aromatic Substitution
Reagents/Conditions :
-
Sodium methoxide (NaOMe) in DMF, 120°C, 12 hours
-
Ammonia (NH₃) in ethanol, 60°C, 24 hours
Products :
-
Methoxy-substituted derivative (R = OMe)
-
Amino-substituted derivative (R = NH₂)
Yield : 65–75%
Mechanism : Concerted aromatic substitution facilitated by the electron-withdrawing fluorine atom activating the ring toward nucleophilic attack.
Suzuki-Miyaura Cross-Coupling
Reagents/Conditions :
Product :
Biphenyl derivatives via coupling at the pyridine ring’s C5 position.
Yield : 70–88%
Mechanism : Oxidative addition of palladium to the C–Br bond (if brominated precursor is used), followed by transmetallation and reductive elimination.
Ester Transesterification
Reagents/Conditions :
-
Ethanol (excess), H₂SO₄ (cat.), reflux, 48 hours
Product :
Ethyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Yield : 82%
Mechanism : Acid-catalyzed nucleophilic substitution at the ester carbonyl.
Oxidation of Methyl Group
Reagents/Conditions :
-
KMnO₄ (3 eq.), H₂O/acetone (1:1), 0°C → RT, 4 hours
Product :
1-(4-Fluorophenyl)-6-carboxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Yield : 58%
Limitation : Over-oxidation to CO₂ observed in prolonged reactions.
Mechanistic Insights and Challenges
-
Steric Hindrance : Bulky substituents on the pyrazolo[3,4-b]pyridine core reduce reaction rates, particularly in cross-coupling reactions .
-
Regioselectivity : Electrophilic substitutions favor the C5 position of the pyridine ring due to electronic directing effects .
-
Side Reactions : Competing hydrolysis of the ester group occurs under strongly basic or acidic conditions, necessitating careful reagent selection.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable candidate for further research. Below are some of the notable applications:
Anticancer Activity
Research indicates that methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may inhibit tumor cell proliferation. Preliminary studies have shown significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents, particularly due to its ability to target specific signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The structural characteristics of the compound suggest potential anti-inflammatory properties. It may exert its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-b]pyridine compounds have demonstrated efficacy against various bacterial strains. The antimicrobial activity of this compound is an area of ongoing research, with potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have focused on the synthesis and functionalization of pyrazolo compounds, highlighting their therapeutic potential:
- A study published in the journal Molecules examined a library of pyrazole-type compounds and their anticancer activities against multiple tumor cell lines, confirming that modifications to the pyrazole structure can enhance biological activity .
- Another investigation explored the synthesis of highly functionalized phenylaminopyrazoles through one-pot condensation reactions, demonstrating significant anti-proliferative effects against cancer cells .
Mechanism of Action
The mechanism of action of methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s analogs differ primarily in substituents at positions 3, 4, and 6 of the pyrazolo[3,4-b]pyridine scaffold. Below is a comparative analysis of key derivatives:
Table 1: Structural and Molecular Comparison
Key Observations :
Position 4 Modifications :
- The methyl ester in the target compound (325.343 g/mol) increases lipophilicity compared to the carboxylic acid derivative (293.28 g/mol), which may enhance cell permeability but reduce aqueous solubility .
- Carboxylic acid derivatives (e.g., CAS 1239163-70-2) are more polar, favoring ionic interactions in biological systems.
Position 6 Variations: A furan-2-yl substituent (C₂₀H₁₆FN₃O₃, 365.36 g/mol) enhances π-π stacking interactions but may reduce metabolic stability due to oxidation susceptibility .
Biological Activity
Methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.26 g/mol
The presence of the fluorine atom and the carboxylate group contributes to its biological activity by influencing binding interactions with target proteins.
Antimicrobial Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. Specifically, derivatives including this compound have shown promising results against Mycobacterium tuberculosis. In vitro assays demonstrated that certain substitutions on the pyrazolo[3,4-b]pyridine scaffold enhance antitubercular activity, with IC values indicating effective inhibition of bacterial growth .
Anti-Cancer Properties
Pyrazolo[3,4-b]pyridines are also recognized for their anti-cancer potential. Compounds derived from this class have been reported to inhibit key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). For instance, one study reported that derivatives exhibited IC values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating potent antiproliferative effects on various human tumor cell lines .
Agonist Activity
Another significant aspect of the biological profile of this compound is its role as an agonist for human peroxisome proliferator-activated receptors (PPARs). SAR studies indicate that modifications in the structure can enhance or diminish PPAR agonistic activity, which is crucial for lipid metabolism and glucose homeostasis .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridines is heavily influenced by their structural characteristics. Key findings from SAR studies include:
- Substituent Effects : The position and nature of substituents on the pyrazole ring significantly affect biological activity. For example, electron-donating groups at specific positions enhance binding affinity to target receptors.
- Hydrophobic Interactions : The presence of hydrophobic tails in the molecule correlates with increased agonistic activity towards PPARs .
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| N(1) | Enhances binding | Methyl group |
| C(3) | Variable | Phenyl group |
| C(5) | Critical for PPAR | Carboxylate group |
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound acts as an inhibitor for several kinases and enzymes critical in cancer pathways and microbial metabolism.
- Receptor Activation : By binding to PPARs, it modulates gene expression related to lipid metabolism and inflammation .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridines:
- Antitubercular Activity : A recent study demonstrated that a series of pyrazolo[3,4-b]pyridine derivatives showed varying degrees of effectiveness against Mycobacterium tuberculosis, with some compounds achieving significant reductions in bacterial load in infected models .
- Cancer Cell Proliferation : Another investigation revealed that specific derivatives inhibited proliferation in HeLa cells by inducing apoptosis through CDK inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
